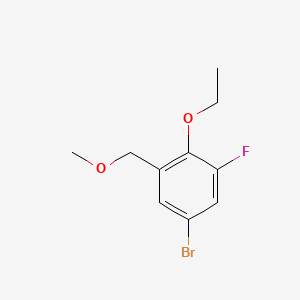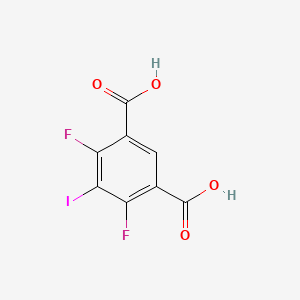![molecular formula C11H15BFNO3 B14758430 [2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a fluorinated aromatic ring, which is further substituted with a dimethylpropanoylamino group. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoroaniline, undergoes acylation with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to yield 2-(2,2-dimethylpropanoylamino)-3-fluoroaniline.
Borylation Reaction: The fluorinated aromatic intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step introduces the boronic acid group to the aromatic ring, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Phenol Derivative: Formed from oxidation of the boronic acid group.
Amine Derivative: Formed from reduction of the amide group.
Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.
科学研究应用
Chemistry:
Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds and complex organic molecules.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for enzyme inhibition studies.
Medicine:
Drug Development: The unique structure of this compound allows it to serve as a building block for the synthesis of novel pharmaceuticals with potential therapeutic applications.
Industry:
作用机制
The mechanism of action of [2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid primarily involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes by binding to their active sites. The fluorine atom and the amide group further modulate the compound’s reactivity and binding affinity, enhancing its specificity and potency .
相似化合物的比较
Phenylboronic Acid: Lacks the fluorine and amide groups, making it less specific in its interactions.
3-Fluorophenylboronic Acid: Similar structure but lacks the dimethylpropanoylamino group, resulting in different reactivity and applications.
2-(2,2-Dimethylpropanoylamino)phenylboronic Acid: Similar but without the fluorine atom, affecting its chemical properties and biological activity.
Uniqueness: The combination of the boronic acid group with the fluorinated aromatic ring and the dimethylpropanoylamino group makes [2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid unique. This structure imparts distinct reactivity, stability, and specificity, making it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C11H15BFNO3 |
|---|---|
分子量 |
239.05 g/mol |
IUPAC 名称 |
[2-(2,2-dimethylpropanoylamino)-3-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)10(15)14-9-7(12(16)17)5-4-6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) |
InChI 键 |
YZHOXJTXUSJJTD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)F)NC(=O)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
![Benzo[cd]indazole](/img/structure/B14758348.png)

![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)


![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)

![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)




